molecular formula C10H6F3NO2 B3059555 6-(trifluoromethoxy)isoquinolin-1(2H)-one CAS No. 630423-43-7

6-(trifluoromethoxy)isoquinolin-1(2H)-one

Cat. No.: B3059555
CAS No.: 630423-43-7
M. Wt: 229.15 g/mol
InChI Key: LAVPRKAUDVLKED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethoxy)isoquinolin-1(2H)-one is a heterocyclic compound that belongs to the class of isoquinolinones. This compound is characterized by the presence of a trifluoromethoxy group attached to the sixth position of the isoquinolinone ring. Isoquinolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(trifluoromethoxy)isoquinolin-1(2H)-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-(trifluoromethoxy)benzamide with an appropriate reagent under acidic or basic conditions. Another approach is the palladium-catalyzed cross-coupling reaction of 2-bromo-6-(trifluoromethoxy)benzamide with an appropriate nucleophile .

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethoxy)isoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the isoquinolinone to its corresponding tetrahydroisoquinoline derivative.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, tetrahydroisoquinolines, and various substituted isoquinolinones .

Scientific Research Applications

6-(Trifluoromethoxy)isoquinolin-1(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(trifluoromethoxy)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: The presence of the trifluoromethoxy group in 6-(trifluoromethoxy)isoquinolin-1(2H)-one imparts unique electronic and steric effects, enhancing its stability and reactivity. This makes it a valuable compound in the synthesis of pharmaceuticals and other bioactive molecules .

Properties

IUPAC Name

6-(trifluoromethoxy)-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)16-7-1-2-8-6(5-7)3-4-14-9(8)15/h1-5H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVPRKAUDVLKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C=C1OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623868
Record name 6-(Trifluoromethoxy)isoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630423-43-7
Record name 6-(Trifluoromethoxy)isoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(trifluoromethoxy)isoquinolin-1(2H)-one
Reactant of Route 2
6-(trifluoromethoxy)isoquinolin-1(2H)-one
Reactant of Route 3
6-(trifluoromethoxy)isoquinolin-1(2H)-one
Reactant of Route 4
Reactant of Route 4
6-(trifluoromethoxy)isoquinolin-1(2H)-one
Reactant of Route 5
6-(trifluoromethoxy)isoquinolin-1(2H)-one
Reactant of Route 6
6-(trifluoromethoxy)isoquinolin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.